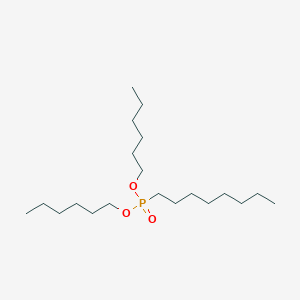
Dihexyl octylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexyl octylphosphonate is an organophosphorus compound that belongs to the class of alkylphosphonic esters These compounds are characterized by the presence of a phosphonate group bonded to alkyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihexyl octylphosphonate can be synthesized through a transesterification reaction. This involves the reaction of dihexyl phosphonate with octanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like toluene to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale transesterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dihexyl octylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The alkyl chains can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids
Reduction: Phosphine oxides
Substitution: Alkyl-substituted phosphonates
Scientific Research Applications
Dihexyl octylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biomolecule modifier and in drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of flame retardants, plasticizers, and anti-foaming agents
Mechanism of Action
The mechanism of action of dihexyl octylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to bind to specific proteins and enzymes makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- Dihexyl hexylphosphonate
- Dioctyl octylphosphonate
- Dinonyl nonylphosphonate
- Didecyl decylphosphonate
Uniqueness
Dihexyl octylphosphonate stands out due to its specific alkyl chain length, which imparts unique solubility and reactivity properties. Compared to other similar compounds, it offers a balance between hydrophobicity and reactivity, making it suitable for a broader range of applications .
Properties
CAS No. |
14576-76-2 |
|---|---|
Molecular Formula |
C20H43O3P |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-dihexoxyphosphoryloctane |
InChI |
InChI=1S/C20H43O3P/c1-4-7-10-13-14-17-20-24(21,22-18-15-11-8-5-2)23-19-16-12-9-6-3/h4-20H2,1-3H3 |
InChI Key |
NSGCSTCBJJKWNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=O)(OCCCCCC)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


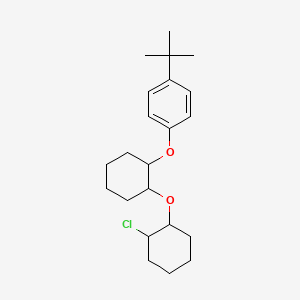
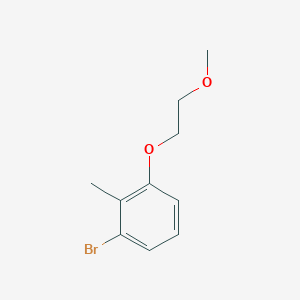
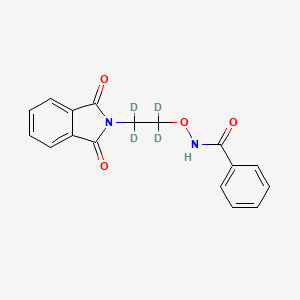
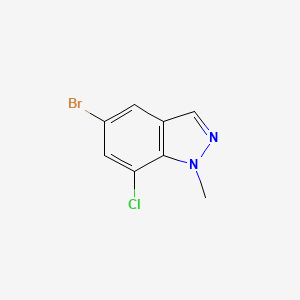
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)
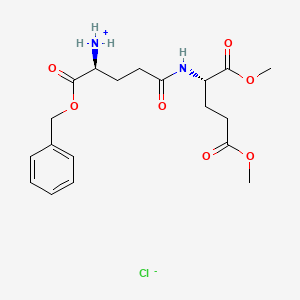
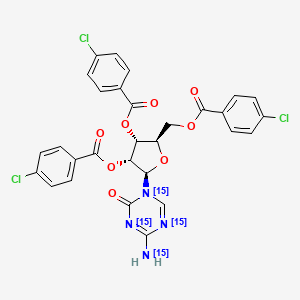
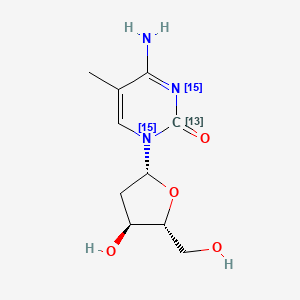
![(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13839839.png)
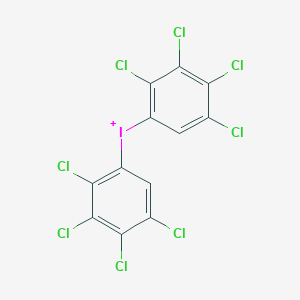

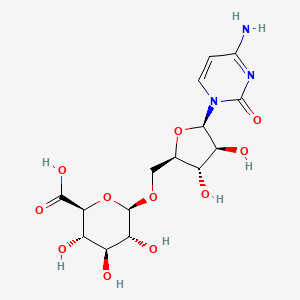

![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
